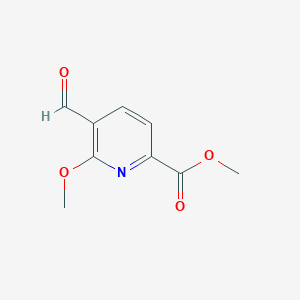

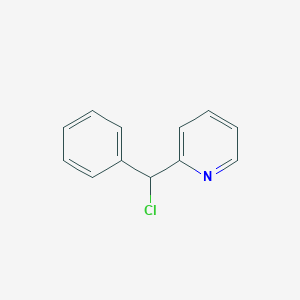

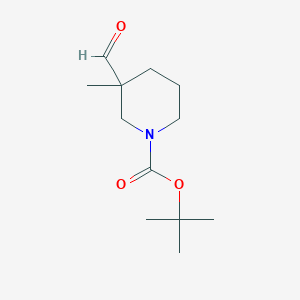

![molecular formula C9H9ClN2O B3327974 2-(氯甲基)-4-甲氧基-1H-苯并[d]咪唑 CAS No. 405173-83-3](/img/structure/B3327974.png)

2-(氯甲基)-4-甲氧基-1H-苯并[d]咪唑

描述

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles that are widely used in the pharmaceutical industry for drug discovery . They have a unique chemical complexity and can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 through the reaction of glyoxal and formaldehyde in ammonia . There have been recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered aromatic heterocycle, whereas benzimidazole is a six-membered bicyclic heteroaromatic compound in which a benzene ring is fused to the 4- and 5-positions of an imidazole ring .Chemical Reactions Analysis

Imidazole and benzimidazole compounds can undergo a variety of chemical reactions. For example, they can form stable crystalline salts with strong acids through the protonation of the sp2 nitrogen .Physical and Chemical Properties Analysis

Imidazole has a pKaH of 7.1, acting as a strong base . The basicity of imidazole is above that of pyridine due to the amidine-like resonance, which allows both nitrogens to share the extra pair of electrons .科学研究应用

缓蚀

2-(氯甲基)-4-甲氧基-1H-苯并[d]咪唑及其衍生物已被研究其缓蚀功效。例如,咪唑衍生物已被合成并评估其在酸性溶液中抑制低碳钢腐蚀的能力。这些化合物显示出显着的缓蚀效率,其中一种衍生物的效率高达 96%。抑制过程归因于咪唑分子在金属表面上的强吸附,这遵循朗缪尔吸附模型。该研究利用失重、电化学方法、扫描电子显微镜 (SEM)、XPS 和 XRD 等各种技术来研究缓蚀机理。量子化学计算 (DFT) 也被用来支持实验结果 (Prashanth 等人,2021)。

抗真菌剂的合成

该化合物已参与新型唑类抗真菌剂的合成。一个特定的合成途径涉及在咪唑存在下相关化合物的环收缩,从而形成一类具有潜在抗真菌特性的新化合物。这些化合物的结构表征是通过 X 射线分析实现的,突出了 2-(氯甲基)-4-甲氧基-1H-苯并[d]咪唑衍生物在开发新抗真菌药物中的潜力 (RaneDinanath 等人,1988)。

抗氧化活性

2-(氯甲基)-4-甲氧基-1H-苯并[d]咪唑的衍生物已被合成并评估其抗氧化特性。制备了新型化合物并研究了它们的体外抗氧化特性,显示出对脂质过氧化和自由基清除活性的显着抑制作用。这表明这些化合物在氧化应激相关治疗应用中的潜力 (Alp 等人,2015)。

微波辅助合成

该化合物已被用于微波辅助合成方法中,以获得苯并[d]恶唑-5-基-1H-苯并[d]咪唑衍生物。这种创新方法采用离子液体载体吸收微波辐射,促进高效和多样化的合成。这种方法有可能加速复杂分子的合成,这可能有利于各种药物发现计划 (Chanda 等人,2012)。

分子结构研究

2-(氯甲基)-4-甲氧基-1H-苯并[d]咪唑衍生物也因其晶体和分子结构而被研究。例如,报道了 1-[(6-甲氧基-5-甲基嘧啶-4-基)甲基]-1H-苯并[d]咪唑-7-羧酸甲酯的结构,提供了对这类化合物的结构方面的见解。这种知识对于理解相互作用机制和设计更有效的化合物至关重要 (Richter 等人,2023)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(chloromethyl)-4-methoxy-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIDJQLYMQRJVPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(N2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

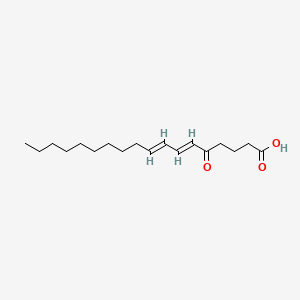

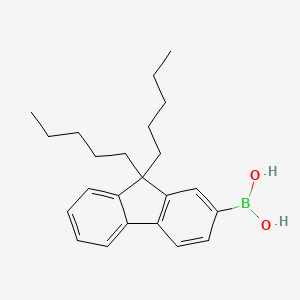

![3-[3-(2,3-Dihydroxy-propylamino)-phenyl]-4-(5-fluoro-1-methyl-1H-indol-3-YL)-pyrrole-2,5-dione](/img/structure/B3327902.png)

![5-Azido-3-methyl-3,5-dihydro-4H-benzo[d][1,2]diazepin-4-one](/img/structure/B3327930.png)